molecular formula C11H19NO2 B165409 tert-Butyl cyclohex-3-en-1-ylcarbamate CAS No. 135262-85-0

tert-Butyl cyclohex-3-en-1-ylcarbamate

Cat. No.: B165409
CAS No.: 135262-85-0
M. Wt: 197.27 g/mol
InChI Key: IRBIWNJTHWLIMD-UHFFFAOYSA-N
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Description

tert-Butyl cyclohex-3-en-1-ylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a derivative of cyclohexene and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate typically involves the reaction of cyclohex-3-en-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl cyclohex-3-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

tert-Butyl cyclohex-3-en-1-ylcarbamate can be compared with other similar compounds such as:

    tert-Butyl cyclohexylcarbamate: Similar structure but lacks the double bond in the cyclohexene ring.

    tert-Butyl cyclopentylcarbamate: Contains a cyclopentane ring instead of a cyclohexene ring.

    tert-Butyl benzylcarbamate: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness: The presence of the cyclohexene ring in this compound imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .

Biological Activity

tert-Butyl cyclohex-3-en-1-ylcarbamate is an organic compound notable for its applications in organic synthesis and biological research. This compound features a tert-butyl group connected to a cyclohexene ring via a carbamate linkage, which endows it with unique chemical properties. Its biological activity has been explored in various contexts, including enzyme inhibition, drug delivery systems, and potential therapeutic applications.

The molecular formula of this compound is C11H19NO2C_{11}H_{19}NO_2 with a molecular weight of approximately 197.28 g/mol. The compound is characterized by the following structural features:

  • tert-butyl group : Provides steric hindrance and influences the compound's reactivity.
  • Cyclohexene ring : Contributes to the compound's stability and potential interactions with biological targets.
  • Carbamate linkage : Facilitates covalent bonding with nucleophilic residues in proteins.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzymatic activity. The steric effects from the tert-butyl group may enhance selectivity for certain targets, making it a valuable tool in biochemical studies.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes. For instance, it has been studied as a potential inhibitor of endoribonuclease enzymes, which are implicated in various cancer pathways . This inhibition could provide a therapeutic avenue for cancer treatment.

Drug Delivery Systems

The compound has also been investigated for its utility in drug delivery systems. Its structural properties allow it to function as a prodrug, where it can be activated within biological systems to release active pharmaceutical ingredients. This feature enhances the efficacy and specificity of drug delivery.

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

StudyFocusKey Findings
Enzyme MechanismsDemonstrated that the compound inhibits specific enzyme activities through covalent modification.
Cancer TherapeuticsIdentified as a potential inhibitor of endoribonuclease involved in cancer progression.
Drug DeliveryExplored as a prodrug candidate, showing promise in targeted drug delivery applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Enzyme Inhibition Study :
    • Objective : To evaluate the inhibitory effects on endoribonuclease.
    • Method : In vitro assays measuring enzyme activity in the presence of varying concentrations of the compound.
    • Results : Significant inhibition observed at micromolar concentrations, suggesting potential for therapeutic use in cancer treatment.
  • Drug Delivery Application :
    • Objective : To assess the efficacy of this compound as a prodrug.
    • Method : Animal model studies tracking bioavailability and therapeutic outcomes.
    • Results : Enhanced bioavailability compared to standard formulations, indicating improved delivery efficiency.

Properties

IUPAC Name

tert-butyl N-cyclohex-3-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIWNJTHWLIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453836
Record name tert-Butyl cyclohex-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135262-85-0
Record name tert-Butyl cyclohex-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl cyclohex-3-enylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 ml), triethylamine (28 ml) and diphenylphosphorylazide (43.0 ml) were added, and the mixture was stirred for 1 hour at room temperature and 2 days at 90° C. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (dichloromethane) and then repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (24.9 g) as colorless crystals.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 ml), triethylamine (28 ml) and diphenylphosphorylazide (43.0 ml) were added, and the mixture was stirred for 1 hour at room temperature and 2 days at 90° C. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (methylene chloride) and then repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (24.9 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 mL), and to the solution were added triethylamine (28 mL) and diphenylphosphoryl azide (43.0 mL), followed by stirring at room temperature for 1 hour, and then at 90° C. for 2 days. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride). The purified product was further purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to thereby give the title compound (24.9 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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